molecular formula C14H21N3O B2527554 [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine CAS No. 267416-91-1

[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine

Cat. No.: B2527554
CAS No.: 267416-91-1
M. Wt: 247.342
InChI Key: WYNNHGYMGNNUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine” is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles were synthesized as potential atypical antipsychotic agents .

Scientific Research Applications

Advanced Oxidation Processes for Amine Degradation

A recent study reviewed the effectiveness of advanced oxidation processes (AOPs) in degrading nitrogen-containing compounds like amines, which are commonly used in various industries. These compounds are resistant to conventional degradation methods, but AOPs have shown promise in their ability to mineralize these compounds. This research highlights the need for technologies that focus on the degradation of toxic and hazardous amine compounds in water, emphasizing the global concern for their occurrence and the harmful by-products they generate (Bhat & Gogate, 2021).

Therapeutic Potential of Phenylbutyric Acid

Another study explored the biomedical implications of 4-phenylbutyric acid (4-PBA), noting its use in clinical settings for urea cycle disorders. Recent research has expanded its potential as a low molecular weight chemical chaperone, highlighting its properties in preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. This could have implications for diseases caused by protein misfolding and suggests that 4-PBA and its derivatives, such as [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine, may have broader therapeutic applications (Kolb et al., 2015).

Bio-Adhesive Applications

Research on adhesive materials for biomedical applications has been inspired by mussel adhesive proteins, which exhibit robust wet-resistant adhesion. Studies have developed polymeric mimics such as chitosan-catechol, highlighting its potential as a promising adhesive polymer for medical settings. This suggests that derivatives of this compound might be explored for enhancing the solubility and adhesive properties of biomedical materials (Ryu, Hong, & Lee, 2015).

Environmental and Food Analysis

Antibodies developed for the detection of hazardous compounds have been utilized in ELISA and immunosensor assays for environmental and food research. This includes the detection of herbicides, pesticides, and toxic metabolites. The specificity and sensitivity of these assays could potentially be enhanced by using amine-functionalized compounds for more precise detection, indicating a research avenue for this compound derivatives (Fránek & Hruška, 2018).

Metal-Organic Frameworks (MOFs)

Amine-functionalized MOFs have been studied for their synthesis, structures, and properties, particularly for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This research suggests that this compound could be a candidate for functionalizing MOFs to enhance their gas sorption capacity and selectivity, potentially contributing to environmental sustainability efforts (Lin, Kong, & Chen, 2016).

Properties

IUPAC Name

1-[4-(4-aminophenyl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11(2)14(18)17-9-7-16(8-10-17)13-5-3-12(15)4-6-13/h3-6,11H,7-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNNHGYMGNNUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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